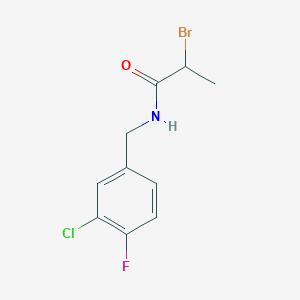

2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related bromo, chloro, and fluoro substituted compounds often involves halogenation, amide formation, and other functional group transformations. For instance, the synthesis of similar compounds has been achieved through methods such as bromodeboronation of aryl boronic acids, indicating the generality of halogenation reactions in constructing complex molecules (Ronald H. Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds with bromo, chloro, and fluoro substituents is often determined using spectroscopic techniques and crystallography. For example, the molecular structure of a closely related compound was elucidated through NMR, FT-IR spectroscopies, and X-ray diffraction, revealing a monoclinic system with specific cell dimensions (Ihor Kulai & S. Mallet-Ladeira, 2016).

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Thromboxane Receptor Antagonists : A regioselective Heck cross-coupling strategy was used for the large-scale preparation of thromboxane receptor antagonists involving compounds structurally similar to 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide (D. C. W. and C. Mason, 1998).

Fluorination of Aromatic Compounds : The synthesis of fluorobenzyl bromides, which are structurally related to 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide, has been described, showing their application in labeling neuroleptics (K. Hatano, T. Ido, & R. Iwata, 1991).

Medical and Pharmaceutical Research

Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides, which are structurally related to 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide, have been synthesized and tested for their antibacterial and antifungal activities (V. Baranovskyi et al., 2018).

Antitumor Activities : The synthesis and in vitro antitumor activity of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues have been explored, providing insights into the potential cancer-fighting properties of similar compounds (A. El-Azab et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide is likely to involve interactions with its targets through processes such as free radical reactions, nucleophilic substitution, and oxidation . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Given its structural similarity to other benzylic halides, it may influence pathways involving the metabolism of aromatic compounds .

Result of Action

Based on its structure and potential mode of action, it may influence cellular processes by interacting with specific enzymes or receptors, potentially altering their function .

properties

IUPAC Name |

2-bromo-N-[(3-chloro-4-fluorophenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClFNO/c1-6(11)10(15)14-5-7-2-3-9(13)8(12)4-7/h2-4,6H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTMCWVXBHZHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=C(C=C1)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)

![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)

![N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498107.png)

![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)

![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)

![6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2498120.png)

![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2498121.png)

![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2498124.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)